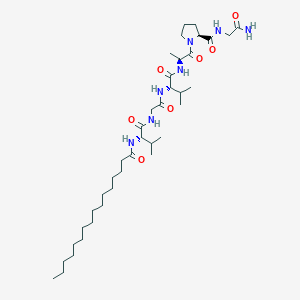

palmitoyl-Val-Gly-Val-Ala-Pro-Gly-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of palmitoyl-Val-Gly-Val-Ala-Pro-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence is formed. The final step involves the cleavage of the peptide from the resin and the removal of protecting groups .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency, which is crucial for its application in cosmetic products .

Analyse Chemischer Reaktionen

Types of Reactions: Palmitoyl-Val-Gly-Val-Ala-Pro-Gly-NH2 primarily undergoes hydrolysis and enzymatic degradation in biological systems. It is relatively stable under physiological conditions but can be hydrolyzed by proteolytic enzymes.

Common Reagents and Conditions: The synthesis of this compound involves reagents such as protected amino acids, coupling agents (e.g., HBTU, DIC), and deprotecting agents (e.g., TFA). The reactions are typically carried out under mild conditions to prevent degradation of the peptide .

Major Products Formed: The major product formed from the synthesis is the desired peptide, this compound. By-products may include truncated peptides and peptides with incomplete deprotection, which are removed during purification .

Wissenschaftliche Forschungsanwendungen

Palmitoyl-Val-Gly-Val-Ala-Pro-Gly-NH2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this peptide is used as a model compound to study peptide synthesis and peptide-based drug design. Its stability and well-defined structure make it an ideal candidate for various analytical techniques .

Biology: In biology, this compound is used to study cell signaling and extracellular matrix interactions. It has been shown to stimulate fibroblast activity, leading to increased collagen and elastin production .

Medicine: In medicine, this peptide is explored for its potential therapeutic applications in wound healing and tissue regeneration. Its ability to promote collagen synthesis makes it a promising candidate for treating skin injuries and improving skin elasticity .

Industry: In the cosmetic industry, this compound is a key ingredient in anti-aging products. It is incorporated into creams, serums, and lotions to improve skin firmness and reduce the appearance of wrinkles .

Wirkmechanismus

Palmitoyl-Val-Gly-Val-Ala-Pro-Gly-NH2 exerts its effects by mimicking the activity of natural peptides involved in skin repair and regeneration. It binds to specific receptors on fibroblasts, stimulating the production of collagen, elastin, and other extracellular matrix components. This leads to improved skin elasticity, firmness, and overall appearance .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

- Palmitoyl pentapeptide-4

- Palmitoyl tripeptide-38

- Acetyl hexapeptide-8

Uniqueness: Palmitoyl-Val-Gly-Val-Ala-Pro-Gly-NH2 is unique due to its specific amino acid sequence, which closely resembles the natural peptides found in the skin. This allows it to effectively stimulate collagen and elastin production, making it highly effective in anti-aging applications .

Eigenschaften

CAS-Nummer |

478798-23-1 |

|---|---|

Molekularformel |

C38H69N7O7 |

Molekulargewicht |

736.0 g/mol |

IUPAC-Name |

(2S)-N-(2-amino-2-oxoethyl)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-(hexadecanoylamino)-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C38H69N7O7/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-22-31(47)43-33(26(2)3)36(50)41-25-32(48)44-34(27(4)5)37(51)42-28(6)38(52)45-23-20-21-29(45)35(49)40-24-30(39)46/h26-29,33-34H,7-25H2,1-6H3,(H2,39,46)(H,40,49)(H,41,50)(H,42,51)(H,43,47)(H,44,48)/t28-,29-,33-,34-/m0/s1 |

InChI-Schlüssel |

RJUKYQOYTCDLNN-DTBJPNGVSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NCC(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-(trifluoromethyl)-](/img/structure/B14230382.png)

![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)-](/img/structure/B14230409.png)

![4-[7-(Benzoyloxy)-4-(bromomethyl)-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate](/img/structure/B14230450.png)

![Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-3-nitro-](/img/structure/B14230454.png)